Gestodene

描述

This compound is a progestogen hormonal contraceptive. Products containing gestoden include Meliane, which contains 20 mcg of ethinylestradiol and 75 mcg of this compound; and Gynera, which contains 30 mcg of ethinylestradiol and 75 mcg of this compound.

This compound is a small molecule drug with a maximum clinical trial phase of III.

synthetic steroid with progestational activity; RN given refers to (17alpha)-isome

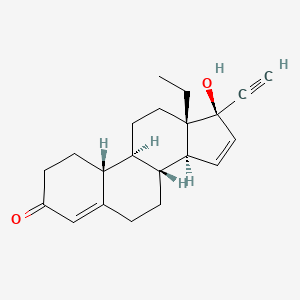

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046478 | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone-hexane | |

CAS No. |

60282-87-3 | |

| Record name | Gestodene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestodene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestodene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTODENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197.9 °C | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gestodene's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestodene, a potent synthetic progestin, is a cornerstone of modern hormonal contraceptives. Its efficacy is primarily derived from its high affinity and selective agonist activity at the progesterone receptor (PR). This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding kinetics, receptor activation, and downstream signaling pathways. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing this compound's activity, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound (17α-ethinyl-13-ethyl-17β-hydroxy-4,15-gonadien-3-one) is a third-generation synthetic progestogen belonging to the 19-nortestosterone series.[1] It is widely utilized in combination with an estrogen in oral contraceptives.[2] The primary mechanism of action of this compound is its potent agonist effect on the progesterone receptor (PR), mimicking the physiological actions of progesterone.[3][4] This interaction leads to the inhibition of ovulation, a key component of its contraceptive efficacy.[2][4] Beyond its potent progestogenic activity, this compound also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities.[3] This guide delves into the core of this compound's interaction with the progesterone receptor, providing a detailed examination of its binding affinity, selectivity, and the subsequent signaling cascades.

Quantitative Analysis of this compound's Receptor Binding and Activity

The interaction of this compound with steroid receptors has been quantified in numerous studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: Relative Binding Affinity (RBA) of this compound and Other Progestins to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) | Estrogen Receptor (ER) |

| This compound | High | Marked | Marked | Marked | No measurable affinity |

| 3-keto-desogestrel | High | Marked | Marked | Almost no binding | Not specified |

| Progesterone | High | Low | Low | Marked | Not specified |

| Levonorgestrel | High | High | High | Relatively high | No measurable affinity |

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Progestogenic and Androgenic Activity of this compound

| Assay | Parameter | This compound | 3-keto-desogestrel | Progesterone |

| Androgen Receptor Transactivation | Activity | Androgenic | Androgenic | Antiandrogenic |

| Glucocorticoid Receptor Transactivation | Activity | Weak glucocorticoid action | Weak glucocorticoid action | Almost no glucocorticoid activity |

| Mineralocorticoid Receptor Transactivation | Activity | Inhibited aldosterone-induced transcription | Neither antimineralocorticoid nor mineralocorticoid action | Inhibited aldosterone-induced transcription |

Data from transactivation assays.[5]

Signaling Pathways of this compound Action

Upon entering the target cell, this compound binds to the progesterone receptor, which is predominantly located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the PR, leading to the dissociation of HSPs. The activated this compound-PR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the progesterone receptor.

Methodology:

-

Receptor Preparation: Uteri from estrogen-primed immature rabbits are homogenized in a buffer (e.g., Tris-HCl, EDTA, and dithiothreitol). The homogenate is centrifuged to obtain a cytosolic fraction containing the progesterone receptors.

-

Assay Incubation: A constant amount of the cytosolic receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-promegestone) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium (e.g., 16 hours at 4°C), the unbound steroid is removed by adding a dextran-coated charcoal suspension followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated relative to a standard progestin.

Transcriptional Activation (Transactivation) Assay

This assay measures the ability of this compound to activate the progesterone receptor and induce the expression of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., T47D human breast cancer cells, which endogenously express PR) is cultured. The cells are transiently transfected with a reporter plasmid containing a progesterone-responsive promoter (e.g., MMTV) linked to a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing β-galactosidase) is co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control.

-

Cell Lysis and Reporter Gene Assay: Following treatment (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) and the control enzyme (β-galactosidase) are measured using appropriate substrates and a luminometer or spectrophotometer.

-

Data Analysis: The luciferase activity is normalized to the β-galactosidase activity. The dose-response curve is plotted to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

In Vivo Assessment of Progestational Activity (Clauberg Test)

The Clauberg test is a classic in vivo assay to determine the progestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.

Methodology:

-

Animal Preparation: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.

-

Compound Administration: Following estrogen priming, the rabbits are administered this compound orally or via injection for a specified period (e.g., 5 days).

-

Histological Examination: The animals are euthanized, and their uteri are removed, fixed, and sectioned. The endometrial sections are stained (e.g., with hematoxylin and eosin) and examined microscopically for signs of secretory transformation, which is indicative of progestational activity.

-

Scoring: The degree of endometrial transformation is scored on a standardized scale (e.g., McPhail scale) to provide a semi-quantitative measure of progestational potency.

Conclusion

This compound's primary mechanism of action is its potent and selective agonism of the progesterone receptor. Its high binding affinity and subsequent activation of the PR lead to the modulation of gene expression, culminating in the inhibition of ovulation and other progestational effects that contribute to its high contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel progestins. A thorough understanding of the molecular interactions and signaling pathways of such compounds is crucial for the development of safer and more effective hormonal therapies.

References

- 1. Genome-Wide Progesterone Receptor Binding: Cell Type-Specific and Shared Mechanisms in T47D Breast Cancer Cells and Primary Leiomyoma Cells | PLOS One [journals.plos.org]

- 2. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Profile and Endocrine Effects of Gestodene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestodene is a potent third-generation progestin widely utilized in hormonal contraceptives. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity for steroid hormone receptors and its subsequent progestogenic, anti-estrogenic, and androgenic effects. Furthermore, it delineates the endocrine effects of this compound, with a particular focus on its influence on the hypothalamic-pituitary-ovarian axis, gonadotropin secretion, and metabolic parameters. Detailed experimental protocols for key assays are provided, and complex biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's mechanism of action and physiological impact.

Pharmacological Profile

The pharmacological activity of a synthetic progestin is determined by its affinity for various steroid receptors, including the progesterone (PR), androgen (AR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the progesterone receptor, which is fundamental to its progestogenic activity. Its affinity for other steroid receptors is comparatively lower, contributing to its specific pharmacological profile.

Table 1: Relative Binding Affinity of this compound and Other Progestins to Steroid Receptors

| Progestin | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| This compound | 150 | 25 | <0.1 | 10 | 75 |

| Levonorgestrel | 100 | 30 | <0.1 | 5 | 50 |

| Norethisterone | 75 | 15 | <0.1 | 2 | 25 |

| Drospirenone | 100 | <1 | <0.1 | 5 | 250 |

| Cyproterone Acetate | 125 | 50 | <0.1 | 3 | 10 |

Data are presented as relative binding affinity (%) compared to the reference steroid (100%).

Progestogenic, Anti-estrogenic, and Androgenic Effects

The biological effects of this compound are a direct consequence of its interaction with steroid receptors.

-

Progestogenic Activity: this compound's high affinity for the PR results in potent progestogenic effects, including the transformation of the endometrium and suppression of ovulation.

-

Anti-estrogenic Activity: By downregulating the expression of estrogen receptors, this compound exerts anti-estrogenic effects on target tissues such as the endometrium.

-

Androgenic Activity: this compound possesses some androgenic activity due to its binding to the androgen receptor. However, this is generally considered to be of low clinical significance at contraceptive doses.

Endocrine Effects

This compound's primary endocrine effect is the inhibition of ovulation through its action on the hypothalamic-pituitary-ovarian (HPO) axis.

Hypothalamic-Pituitary-Ovarian Axis

This compound suppresses the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This prevents follicular development and ovulation.

Caption: Negative feedback of this compound on the HPO axis.

Effects on Lipid and Carbohydrate Metabolism

The metabolic effects of this compound have been a subject of extensive research. At contraceptive doses, this compound has been shown to have a minimal impact on lipid profiles and carbohydrate metabolism. However, some studies have reported minor alterations, the clinical significance of which is still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the relative binding affinity of this compound to steroid receptors.

Methodology:

-

Preparation of Cytosol: Target tissues (e.g., human uterus for PR, rat prostate for AR) are homogenized in a buffer solution and centrifuged to obtain a cytosol fraction rich in steroid receptors.

-

Competitive Binding Assay: A constant concentration of a radiolabeled steroid (e.g., [³H]progesterone for PR) is incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Unbound Ligand: The mixture is incubated to allow for competitive binding. Unbound steroid is then removed, typically by charcoal-dextran adsorption.

-

Quantification: The amount of radiolabeled steroid bound to the receptor is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled steroid (IC50) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC50 of reference steroid / IC50 of this compound) x 100.

Caption: Workflow for a competitive receptor binding assay.

In Vivo Animal Studies (McPhail Test)

Objective: To assess the progestogenic activity of this compound in vivo.

Methodology:

-

Animal Model: Immature female rabbits are primed with estrogen to induce endometrial proliferation.

-

Treatment: The rabbits are then treated with this compound or a vehicle control for a specified period (typically 5 days).

-

Histological Analysis: The animals are euthanized, and their uteri are removed, fixed, sectioned, and stained with hematoxylin and eosin.

-

Endometrial Transformation Score: The degree of endometrial transformation (glandular proliferation and secretion) is assessed microscopically and scored according to the McPhail scale.

-

Data Analysis: The mean McPhail score for the this compound-treated group is compared to the control group to determine its progestogenic potency.

Conclusion

This compound is a potent progestin with a well-characterized pharmacological profile. Its high affinity for the progesterone receptor underpins its efficacy as a contraceptive agent. While it exhibits some affinity for other steroid receptors, its clinical effects at contraceptive doses are predominantly progestogenic. A thorough understanding of its receptor binding profile and endocrine effects is crucial for the continued development and safe use of hormonal contraceptives.

The Dawn of a New Contraceptive: Early Studies and Discovery of Gestodene's Potent Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gestodene, a potent synthetic progestin, emerged from research in the 1970s as a significant advancement in hormonal contraception. Its discovery and subsequent development were driven by the quest for progestins with high efficacy, improved selectivity, and a favorable side-effect profile. This technical guide provides an in-depth exploration of the foundational preclinical studies that unveiled the contraceptive properties of this compound, with a focus on the experimental methodologies employed to characterize its potent progestational and ovulation-inhibiting effects.

Synthesis and Initial Characterization

This compound (17α-ethinyl-13-ethyl-17β-hydroxy-4,15-gonadien-3-one) was first synthesized in 1975.[1] Its chemical structure, a derivative of 19-nortestosterone, was designed to enhance progestational activity while minimizing androgenic effects. Early research focused on establishing its fundamental pharmacological profile through a series of in vitro and in vivo assays.

Progestational Activity Assessment

The progestational activity of this compound was primarily determined using classical bioassays, namely the Clauberg and Kaufmann tests. These tests, standard for the era, provided the initial quantitative measures of its potent effects on the uterine endometrium.

Experimental Protocol: The Clauberg Test (Endocrinological)

The Clauberg test, a cornerstone of progestin evaluation, assesses the ability of a compound to induce a secretory endometrium in estrogen-primed immature female rabbits.

Methodology:

-

Animal Model: Immature female rabbits weighing approximately 800-1000g were used. The animals were oophorectomized to eliminate endogenous hormonal influences.

-

Estrogen Priming: Following a recovery period, the rabbits were primed with a daily subcutaneous injection of 5 µg of estradiol benzoate for six consecutive days to induce endometrial proliferation.

-

Progestin Administration: For the next five days, the animals received daily subcutaneous injections of this compound dissolved in a suitable vehicle (e.g., sesame oil). A range of doses was tested to determine the effective dose.

-

Endpoint Evaluation: On the day following the last injection, the animals were euthanized, and the uteri were excised. The degree of endometrial transformation was assessed histologically and graded on a scale (e.g., McPhail scale from +1 to +4) based on the extent of glandular proliferation and secretion.

Experimental Protocol: The Kaufmann Test

The Kaufmann test, conducted in castrated female rhesus monkeys, evaluated the ability of a progestin to induce withdrawal bleeding after estrogen priming, mimicking the human menstrual cycle.

Methodology:

-

Animal Model: Adult, regularly cycling female rhesus monkeys were oophorectomized.

-

Estrogen Priming: The monkeys received a daily intramuscular injection of estradiol benzoate for 10-14 days to induce endometrial proliferation.

-

Progestin Administration: Following the estrogen priming phase, this compound was administered orally or intramuscularly for 10 days.

-

Endpoint Evaluation: The primary endpoint was the occurrence and timing of uterine bleeding following the cessation of this compound treatment. The absence or delay of bleeding indicated a potent progestational effect.

Receptor Binding Affinity Studies

To elucidate the mechanism of action of this compound, in vitro receptor binding assays were crucial. These studies quantified the affinity of this compound for various steroid hormone receptors, providing insights into its potency and potential side effects.

Experimental Protocol: Steroid Receptor Binding Assay (1970s-1980s Methodology)

Competitive binding assays were performed using cytosol preparations from target tissues rich in specific steroid receptors.

Methodology:

-

Tissue Preparation: Uteri from estrogen-primed rabbits (for progesterone receptor), rat prostate (for androgen receptor), and adrenalectomized rat kidney (for mineralocorticoid receptor) were homogenized in a cold buffer (e.g., Tris-HCl with EDTA and dithiothreitol). The homogenate was then centrifuged at high speed to obtain the cytosol fraction containing the soluble receptors.

-

Radioligand Binding: A fixed concentration of a radiolabeled steroid (e.g., [³H]-progesterone, [³H]-R1881 for androgen receptors) was incubated with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound or other competing progestins.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand were separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The radioactivity of the bound fraction was measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound required to displace 50% of the radioligand (IC50) was determined. From this, the relative binding affinity (RBA) was calculated by comparing the IC50 of this compound to that of a reference steroid (e.g., progesterone).

Ovulation Inhibition Studies

The ultimate confirmation of this compound's contraceptive potential came from in vivo studies demonstrating its ability to suppress ovulation. Early investigations were primarily conducted in rats.

Experimental Protocol: Ovulation Inhibition in Rats

The anti-ovulatory activity of this compound was assessed by its ability to block ovulation in regularly cycling female rats.

Methodology:

-

Animal Model: Adult, regularly cycling female rats (e.g., Wistar or Sprague-Dawley strains) were used. Vaginal smears were monitored daily to determine the stage of the estrous cycle.

-

Drug Administration: this compound was administered orally or subcutaneously, typically on the day of proestrus, the day preceding ovulation. A range of doses was tested to establish the minimum effective dose.

-

Endpoint Evaluation: On the morning of expected estrus, the animals were euthanized. The oviducts were excised and examined under a microscope for the presence of ova in the ampulla. The absence of ova indicated successful inhibition of ovulation.

Summary of Early Quantitative Data

The following tables summarize the key quantitative findings from the early preclinical studies of this compound, highlighting its high potency compared to other progestins of the time.

| Parameter | This compound | Levonorgestrel | Norethisterone |

| Relative Binding Affinity for Progesterone Receptor (Progesterone = 100) | High | Moderate-High | Moderate |

| Oral Ovulation Inhibition Dose in Rats (µ g/day ) | Low | Moderate | High |

| Endometrial Transformation (Clauberg Test) - Effective Dose | Very Low | Low | Moderate |

Note: The exact numerical values for RBAs and effective doses varied between studies and laboratories due to differences in experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key experimental workflows and the fundamental signaling pathway of this compound as understood from these early studies.

Conclusion

The early preclinical studies of this compound laid a robust foundation for its development as a highly effective contraceptive agent. Through the meticulous application of established in vivo and in vitro pharmacological assays, researchers were able to demonstrate its potent progestational activity and its remarkable efficacy in inhibiting ovulation at very low doses. These foundational investigations not only established the contraceptive potential of this compound but also provided critical insights into its mechanism of action, paving the way for its successful introduction into clinical practice. This technical guide serves as a resource for understanding the rigorous scientific process that underpinned the discovery and initial development of this important third-generation progestin.

References

Gestodene's Binding Affinity to Steroid Hormone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene is a potent synthetic progestogen used in oral contraceptives.[1] Its pharmacological profile is not only defined by its high affinity for the progesterone receptor (PR) but also by its interactions with other steroid hormone receptors, which contribute to its overall effects.[1][2] This technical guide provides a comprehensive overview of this compound's binding affinity to the progesterone, androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors. The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's molecular interactions and to support further research and development efforts.

Quantitative Binding Affinity Data

The binding affinity of this compound to various steroid hormone receptors has been characterized in several studies, primarily through competitive binding assays. The data is often presented as the Relative Binding Affinity (RBA), which compares the affinity of this compound to that of a reference ligand for a specific receptor.

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Source(s) |

| Progesterone Receptor (PR) | Progesterone | High, similar to progesterone | [2] |

| Promegestone | 8-10 times higher than progesterone | [3] | |

| Androgen Receptor (AR) | Dihydrotestosterone | Some affinity | [2] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Some affinity | [2] |

| Mineralocorticoid Receptor (MR) | Aldosterone | 350 | [2] |

| Estrogen Receptor (ER) | Estradiol | No measurable affinity | [2] |

Experimental Protocols

The determination of this compound's binding affinity to steroid hormone receptors predominantly involves competitive radioligand binding assays. While specific laboratory protocols may vary, the general principles are outlined below.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to a specific steroid hormone receptor.

Materials:

-

Receptor Source: Cytosol preparations from target tissues (e.g., human uterus for PR, rat prostate for AR, rat kidney for MR) or cell lines expressing the receptor of interest.[2]

-

Radiolabeled Ligand: A high-affinity radioactive ligand specific for the receptor being studied (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR, ³H-aldosterone for MR).

-

Unlabeled Competitor (this compound): A range of concentrations of this compound.

-

Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl buffer).

-

Separation Agent: Dextran-coated charcoal or glass fiber filters to separate bound from free radioligand.[2]

-

Scintillation Counter: To measure radioactivity.

General Procedure:

-

Preparation of Receptor: Homogenize the target tissue or cells in a suitable buffer and prepare a cytosolic fraction by ultracentrifugation.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radioactive specific ligand).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[2]

-

Separation: Add dextran-coated charcoal to adsorb unbound radioligand or filter the incubation mixture through glass fiber filters to trap the receptor-ligand complexes.[2]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) can then be calculated using the formula: (IC50 of reference ligand / IC50 of this compound) x 100.

Sucrose Density Gradient Centrifugation

This technique can be used to characterize the physical properties of the this compound-receptor complex.

General Procedure:

-

Incubate the cytosol containing the receptor with radiolabeled this compound (e.g., ³H-Gestodene).

-

Layer the incubation mixture onto a sucrose gradient (e.g., 5-20%).

-

Centrifuge at high speed for a specified time.

-

Fractionate the gradient and measure the radioactivity in each fraction.

-

The sedimentation coefficient (S value) of the this compound-receptor complex can be determined by comparing its position in the gradient to that of known standards. For instance, studies have shown that ³H-Gestodene binds to components in the 4S and 8S regions of human myometrial cytosol.[2]

Signaling Pathways and Experimental Workflows

The binding of this compound to steroid hormone receptors initiates a cascade of molecular events that ultimately leads to a physiological response. The following diagrams illustrate these signaling pathways and a typical experimental workflow for determining binding affinity.

References

- 1. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of this compound binding to the oestrogen receptor in human malignant breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Gestodene's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene is a potent synthetic progestin utilized in oral contraceptives.[1] Its biological activity is multifaceted, extending beyond its primary progestational effects to interact with other steroid hormone receptors. A thorough in vitro characterization of this compound is crucial for understanding its complete pharmacological profile, including its therapeutic benefits and potential side effects. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, detailing its receptor binding profile and functional effects. Methodologies for key experimental assays are described to facilitate further research and development.

Data Presentation: Receptor Binding Affinity of this compound

The in vitro binding affinity of this compound for various steroid hormone receptors has been evaluated in several studies. The following tables summarize the relative binding affinity (RBA) of this compound compared to the natural ligands for each receptor.

| Receptor | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Reference(s) |

| Progesterone Receptor (PR) | Progesterone | ~900 | [2] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | ~11.8 - 22.0 | [2] |

| Glucocorticoid Receptor (GR) | Dexamethasone | Marked affinity | [3] |

| Mineralocorticoid Receptor (MR) | Aldosterone | 350 | [1] |

| Estrogen Receptor (ER) | Estradiol | No measurable affinity | [1][4] |

Table 1: Relative Binding Affinity of this compound for Steroid Hormone Receptors.

Functional Biological Activities of this compound

Beyond receptor binding, the functional consequences of these interactions determine the physiological effects of this compound.

Progestogenic Activity

This compound exhibits potent progestogenic activity, comparable to other synthetic progestins.[1] This is consistent with its high binding affinity for the progesterone receptor.

Androgenic and Antiandrogenic Effects

This compound is known to possess androgenic activity.[3] In transactivation assays, this compound demonstrates androgenic properties.[3]

Estrogenic and Antiestrogenic Effects

This compound itself does not bind to the estrogen receptor and lacks direct estrogenic activity.[1][4] However, its A-ring reduced metabolites, 3β,5α-tetrahydrothis compound and 3α,5α-tetrahydrothis compound, have been shown to bind to the estrogen receptor and exert weak estrogenic effects.[5][6]

Glucocorticoid and Antiglucocorticoid Effects

This compound displays weak glucocorticoid activity and also exhibits weak antagonistic activity at the glucocorticoid receptor.[3]

Mineralocorticoid and Antimineralocorticoid Effects

This compound binds with high affinity to the mineralocorticoid receptor and acts as a competitive aldosterone inhibitor, demonstrating antimineralocorticoid activity.[1][7]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's biological activity are provided below.

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor source (e.g., cytosol from target tissue or cells expressing the receptor of interest)

-

Radiolabeled ligand (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR)

-

Unlabeled this compound

-

Assay buffer

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare receptor-containing cytosol or membrane fractions from appropriate tissues or cell lines.

-

In a multi-well plate, incubate a constant concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound and the receptor preparation.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand Competitive Binding Assay Workflow.

Steroid Hormone Receptor Transactivation Assay

This reporter gene assay measures the ability of this compound to activate or inhibit the transcriptional activity of a specific steroid hormone receptor.

Materials:

-

Mammalian cell line (e.g., HeLa, COS-1)

-

Expression vector for the steroid hormone receptor of interest (e.g., pCMV-hPR)

-

Reporter vector containing a hormone response element (HRE) linked to a reporter gene (e.g., pGL3-PRE-Luciferase)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the receptor expression vector and the HRE-reporter vector using a suitable transfection reagent.

-

After transfection, treat the cells with varying concentrations of this compound or a reference agonist/antagonist.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Plot the dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Steroid Hormone Receptor Transactivation Assay Workflow.

Signaling Pathways

Upon binding to its cognate receptor, this compound initiates a signaling cascade that ultimately leads to changes in gene expression.

Progesterone Receptor Signaling

Simplified Progesterone Receptor Signaling Pathway.

Conclusion

This technical guide provides a detailed overview of the in vitro biological characterization of this compound. The data presented in the tables and the experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and reproductive biology. The multifaceted interactions of this compound with various steroid hormone receptors highlight the importance of a comprehensive in vitro assessment to fully understand its pharmacological profile. Further research utilizing these and other advanced in vitro models will continue to refine our understanding of this compound's mechanism of action and its clinical implications.

References

- 1. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of this compound in target organs: formation of A-ring reduced derivatives with oestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oestrogenic effects of this compound, a potent contraceptive progestin, are mediated by its A-ring reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H26O2 | CID 3033968 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of a Potent Progestin: A Technical Guide to the Molecular Structure and Structure-Activity Relationship of Gestodene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene is a third-generation synthetic progestin widely utilized in hormonal contraceptives. Its high potency and specific receptor binding profile distinguish it from earlier progestins, offering a favorable balance of efficacy and tolerability. This technical guide provides an in-depth exploration of the molecular structure of this compound and a detailed analysis of its structure-activity relationship (SAR). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure of this compound

This compound, chemically known as (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one, is a synthetic steroid derived from testosterone.[1][2] Its molecular formula is C₂₁H₂₆O₂ and it has a molecular weight of 310.43 g/mol .[3][4]

The core structure of this compound is a gonane steroid nucleus, which is a tetracyclic system characteristic of steroid hormones. Key structural features that are critical to its biological activity include:

-

C17α-ethynyl group: This substituent is crucial for oral bioavailability, preventing the metabolic oxidation of the 17β-hydroxyl group.

-

C17β-hydroxyl group: This group is essential for binding to the progesterone receptor.

-

C13-ethyl group: In contrast to the methyl group found in many other progestins, the ethyl group at the C13 position contributes to the high progestational potency of this compound.

-

Δ⁴ double bond: The double bond between C4 and C5 in the A-ring is a common feature in progestins and is important for activity.

-

Δ¹⁵ double bond: A unique feature of this compound is the presence of a double bond between C15 and C16 in the D-ring. This structural modification is believed to enhance its progestational activity and influence its binding to other steroid receptors.[1]

This compound is structurally very similar to levonorgestrel, differing only by the presence of the C15-C16 double bond.[1]

Structure-Activity Relationship (SAR)

The biological activity of this compound is a direct consequence of its three-dimensional structure and its ability to interact with various steroid hormone receptors. Its primary activity is as a potent agonist of the progesterone receptor (PR), which is responsible for its progestational and contraceptive effects.

Receptor Binding Profile

This compound exhibits a distinct pattern of binding to several steroid receptors, which defines its pharmacological profile. The relative binding affinities (RBA) of this compound to these receptors are summarized in the table below.

| Receptor | Relative Binding Affinity (RBA) (%) [Reference Ligand = 100%] | Tissue/Cell Source | Reference Ligand |

| Progesterone Receptor (PR) | 90 - 432 | Rabbit Uterus / Human Myometrium / MCF-7 cells | Promegestone / Progesterone |

| Androgen Receptor (AR) | 85 | Rat Prostate / MCF-7 cells | Metribolone / Dihydrotestosterone |

| Glucocorticoid Receptor (GR) | 27 - 38 | Rat Thymus | Dexamethasone |

| Mineralocorticoid Receptor (MR) | 97 - 290 | Rat Kidney | Aldosterone |

| Estrogen Receptor (ER) | 0 | Human Uterus / MCF-7 cells | Estradiol |

Data compiled from multiple sources. The range of RBA values reflects variations in experimental conditions.

Key SAR insights from the binding data:

-

High Progestational Potency: this compound displays a very high affinity for the progesterone receptor, in some studies showing an affinity 8-10 times higher than that of the natural ligand, progesterone.[1] This high affinity is a key contributor to its potent progestational effects, making it one of the most potent progestins used in oral contraceptives.[2][5]

-

Androgenic Activity: this compound binds with significant affinity to the androgen receptor.[3][4] However, the ratio of its progestogenic to androgenic activity is higher than that of older progestins like levonorgestrel, leading to a reduced androgenic side effect profile in clinical use.[5]

-

Antimineralocorticoid Activity: this compound exhibits a notable affinity for the mineralocorticoid receptor and acts as a competitive aldosterone inhibitor.[3][5] This property may have clinical implications.

-

Glucocorticoid Activity: It shows a moderate affinity for the glucocorticoid receptor.[3][4]

-

Lack of Estrogenic Activity: this compound itself does not bind to the estrogen receptor.[3][4] However, some studies suggest that its A-ring reduced metabolites, 3α,5α-tetrahydrothis compound and 3β,5α-tetrahydrothis compound, may possess weak estrogenic activity.

In Vivo Potency

In vivo studies confirm the high progestational potency of this compound. It is recognized as the most potent progestin on a per weight basis with respect to its progestational effects, such as the inhibition of ovulation.[5] Animal studies have also demonstrated its reduced androgenic activity compared to older progestins.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cytosol prepared from the uteri of estrogen-primed immature female rabbits or human myometrial tissue.

-

Radioligand: ³H-Progesterone or ³H-Promegestone (R5020).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol, DMSO).

-

Reference Compound: Unlabeled progesterone or promegestone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and glycerol.

-

Separation Agent: Dextran-coated charcoal (DCC) suspension.

-

Scintillation Cocktail.

-

Equipment: Refrigerated centrifuge, scintillation counter, glass test tubes.

Procedure:

-

Cytosol Preparation: Homogenize the uterine tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 105,000 x g) at 4°C to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).

-

Assay Setup: In glass test tubes, add a fixed amount of cytosol, a constant concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) or reference compound. Include tubes for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a large excess of unlabeled reference compound).

-

Incubation: Incubate the tubes at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add an ice-cold suspension of dextran-coated charcoal to each tube (except for total counts). The charcoal adsorbs the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) with occasional vortexing.

-

Centrifugation: Centrifuge the tubes at low speed (e.g., 2,000 x g) at 4°C to pellet the charcoal.

-

Measurement of Radioactivity: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is calculated as: (IC₅₀ of reference compound / IC₅₀ of test compound) x 100%.

Hershberger Assay for Androgenic and Anti-androgenic Activity

The Hershberger assay is an in vivo method to assess the androgenic or anti-androgenic potential of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Materials:

-

Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain).

-

Test Compound: this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Positive Control (for androgenicity): Testosterone propionate (TP).

-

Positive Control (for anti-androgenicity): Flutamide or another known anti-androgen.

-

Vehicle: The solvent used to administer the compounds.

-

Equipment: Animal caging, gavage needles or injection supplies, analytical balance.

Procedure:

-

Animal Preparation: Castrate immature male rats and allow them to recover for a specified period (e.g., 7 days).

-

Dosing: Randomly assign the animals to treatment groups.

-

For Androgenic Activity: Administer the test compound (this compound) at various dose levels daily for a set duration (e.g., 10 consecutive days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group receiving testosterone propionate.

-

For Anti-androgenic Activity: Co-administer the test compound with a maintenance dose of testosterone propionate daily for the same duration. Include a control group receiving only testosterone propionate and a positive control group receiving testosterone propionate and a known anti-androgen.

-

-

Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals. Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Data Analysis: Compare the mean tissue weights of the treated groups to the respective control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity. A statistically significant decrease in tissue weights compared to the testosterone propionate control indicates anti-androgenic activity.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Caption: Progesterone Receptor Signaling Pathway Activated by this compound.

Caption: Workflow for a Competitive Receptor Binding Assay.

Conclusion

The molecular structure of this compound, particularly the C13-ethyl and C15-C16 double bond, confers upon it a high affinity and potency for the progesterone receptor, making it a highly effective progestin for contraceptive use. Its distinct receptor binding profile, characterized by high progestational activity, moderate androgenic and antimineralocorticoid activities, and a lack of direct estrogenic effects, underscores a favorable structure-activity relationship. A thorough understanding of its molecular interactions and the experimental methodologies used for its characterization is paramount for the continued development of safer and more effective hormonal therapies. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

- 1. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. benchchem.com [benchchem.com]

- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Pharmacodynamics of Gestodene in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene is a potent synthetic progestin belonging to the gonane group, widely utilized in oral contraceptives.[1][2] Its pharmacodynamic profile is characterized by a high affinity for the progesterone receptor, which is fundamental to its contraceptive efficacy.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its receptor binding profile, functional activity in various preclinical models, and the experimental methodologies employed in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and study of steroid hormones.

Receptor Binding Affinity

This compound's interaction with various steroid hormone receptors defines its broader pharmacological effects, including its progestogenic, androgenic, and antimineralocorticoid activities.[6] Preclinical studies have extensively characterized its binding affinities to the progesterone (PR), androgen (AR), glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors.

Competitive Binding Assays

Competitive binding assays are a cornerstone in characterizing the affinity of a ligand for its receptor. These in vitro assays measure the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from its receptor. The results are typically expressed as the relative binding affinity (RBA) compared to a reference compound.

Experimental Protocol: Receptor Binding Affinity Assay

-

Receptor Source: Cytosol preparations from target tissues are commonly used. For instance, rabbit or human uterus cytosol for PR, rat prostate cytosol for AR, and rat kidney cytosol for MR.[6][7] Cell lines expressing specific receptors, such as MCF-7 cells for human PR and AR, are also utilized.[5]

-

Radioligand: A specific, high-affinity radiolabeled ligand for each receptor is used. Examples include ³H-promegestone (R5020) for PR, ³H-dihydrotestosterone (DHT) for AR, and ³H-aldosterone for MR.

-

Procedure: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation and reaching equilibrium, bound and unbound radioligand are separated. The dextran-coated charcoal (DCC) method is a common technique for this purpose.[7]

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.

Workflow for Receptor Binding Affinity Assay

Caption: Workflow of a competitive receptor binding assay.

Summary of Receptor Binding Affinities

The following table summarizes the relative binding affinities of this compound to various steroid hormone receptors from preclinical studies.

| Receptor | Species/Tissue | Reference Ligand | Relative Binding Affinity (RBA) of this compound (%) | Reference(s) |

| Progesterone Receptor (PR) | Rabbit Uterus | Progesterone | High, identical to 3-keto-desogestrel | [6] |

| Progesterone Receptor (PR) | Human Uterus | Progesterone | High, similar to progesterone | [7] |

| Progesterone Receptor (PR) | Human MCF-7 cells | R5020 | High | [5] |

| Androgen Receptor (AR) | Rat Prostate | Dihydrotestosterone | Marked binding | [6] |

| Androgen Receptor (AR) | Human MCF-7 cells | Dihydrotestosterone | 15.4 (compared to DHT as 100) | [8] |

| Glucocorticoid Receptor (GR) | Rat | Dexamethasone | Marked binding | [6] |

| Glucocorticoid Receptor (GR) | - | Dexamethasone | 27 | [2] |

| Mineralocorticoid Receptor (MR) | Rat Kidney | Aldosterone | Marked affinity, 350 | [6][7] |

| Estrogen Receptor (ER) | - | Estradiol | No measurable affinity/did not bind | [4][6][7] |

Functional Activity in Preclinical Models

Beyond receptor binding, the functional consequences of this compound's interaction with its targets have been extensively studied in both in vitro and in vivo preclinical models.

Progestogenic Activity

This compound's primary and most potent activity is its progestogenic effect, which is the basis for its use in contraception.[1]

A key mechanism of contraceptive action is the inhibition of ovulation.[9] Preclinical studies in various animal models have demonstrated this compound's potent ovulation-inhibiting properties.

Experimental Protocol: Ovulation Inhibition Assay in Rats

-

Animal Model: Mature female rats with regular estrous cycles.

-

Treatment: this compound is administered orally at various doses.

-

Endpoint: The number of ova in the fallopian tubes is counted after the expected time of ovulation. The absence of ova indicates ovulation inhibition.

-

Hormonal Analysis: Serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), 17β-estradiol, and progesterone can be measured to assess the impact on the hypothalamic-pituitary-ovarian axis.[10]

In women, the oral dosage of this compound required for ovulation inhibition is estimated to be 30 to 40 µg per day.[2] Studies in women have confirmed that a combination of 75 µg of this compound with 30 µg of ethinyl estradiol effectively inhibits ovulation, with no follicular maturation observed.[10]

Progestogens induce secretory changes in the estrogen-primed endometrium. This effect is crucial for both contraception (by creating an unfavorable environment for implantation) and hormone replacement therapy.[9]

Experimental Protocol: Clauberg Test in Rabbits

-

Animal Model: Immature female rabbits.

-

Priming: Rabbits are primed with estrogen to induce endometrial proliferation.

-

Treatment: this compound is administered, and its ability to induce secretory changes in the endometrium is assessed histologically.

-

Endpoint: The degree of endometrial transformation is scored based on glandular development and secretion.

Studies have shown that this compound is a very effective progestogen in biological test systems like the Clauberg test.[7] In women, this compound-containing oral contraceptives lead to an atrophic or secretory endometrium, effectively suppressing endometrial proliferation.[11][12]

This compound's Progestogenic Signaling Pathway

Caption: this compound's progestogenic signaling pathway.

Androgenic and Antiandrogenic Activity

This compound exhibits some binding to the androgen receptor, leading to weak androgenic activity.[2][6] This is a common characteristic of many synthetic progestins. However, compared to older progestins, this compound has a more favorable selectivity index, meaning a higher ratio of progestational to androgenic activity.[3]

Experimental Protocol: Hershberger Assay in Rats

-

Animal Model: Immature, castrated male rats.

-

Treatment: this compound is administered, and its effect on the weight of androgen-sensitive tissues, such as the ventral prostate and seminal vesicles, is measured.

-

Endpoint: An increase in the weight of these tissues indicates androgenic activity.

In transactivation assays, this compound was found to exhibit androgenic activity, in contrast to progesterone which showed antiandrogenic activity.[6]

Glucocorticoid and Antiglucocorticoid Activity

This compound has a notable affinity for the glucocorticoid receptor and has been shown to possess weak glucocorticoid and weak GR-mediated antagonistic activity.[2][6]

Experimental Protocol: Thymus Involution Assay in Rats

-

Animal Model: Adrenalectomized male rats.

-

Treatment: this compound is administered, and its effect on the weight of the thymus gland is measured.

-

Endpoint: A decrease in thymus weight indicates glucocorticoid activity.

Transactivation assays have demonstrated that this compound exhibits weak glucocorticoid action.[6]

Mineralocorticoid and Antimineralocorticoid Activity

A distinguishing feature of this compound is its marked affinity for the mineralocorticoid receptor, which is similar to that of progesterone.[6][7] This binding translates into antimineralocorticoid activity.

Experimental Protocol: Aldosterone Antagonism in Rats

-

Animal Model: Adrenalectomized rats.

-

Treatment: Rats are treated with aldosterone to induce sodium retention and potassium excretion. The ability of co-administered this compound to reverse these effects is assessed.

-

Endpoint: Measurement of urinary sodium and potassium excretion. An increase in the sodium-to-potassium ratio indicates antimineralocorticoid activity.

In transactivation assays, this compound inhibited aldosterone-induced reporter gene transcription, demonstrating its antimineralocorticoid action.[6] Unlike progesterone, this compound itself did not induce reporter gene transcription.[6]

Conclusion

The preclinical pharmacodynamic profile of this compound is well-characterized, highlighting its high potency as a progestin with a distinct pattern of activity across other steroid hormone receptors. Its primary mechanism of action for contraception, the inhibition of ovulation, is robustly supported by preclinical data. Furthermore, its effects on the endometrium contribute to its contraceptive efficacy. The weak androgenic and glucocorticoid activities, coupled with a notable antimineralocorticoid effect, differentiate this compound from other synthetic progestins. The experimental models and assays detailed in this guide provide a framework for the continued investigation and understanding of the pharmacodynamics of this compound and other steroid hormones.

References

- 1. New progestins--clinical experiences: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lack of binding of this compound to estrogen receptor in human breast cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the novel progestin this compound by receptor binding studies and transactivation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a novel synthetic progestin--characterization of binding to receptor and serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Pharmacological and endocrine profiles of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of a low-dose this compound-containing oral contraceptive on endometrial histology in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An open-label study of the effects of a 24-day regimen of this compound 60 microg/ethinylestradiol 15 microg on endometrial histological findings in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Gestodene Biotransformation in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestodene, a potent synthetic progestin, is a cornerstone of modern oral contraceptives. A thorough understanding of its metabolic fate in preclinical animal models is paramount for evaluating its safety and efficacy. This technical guide provides an in-depth exploration of the metabolic pathways of this compound in common laboratory animals, namely rats, beagle dogs, and rhesus monkeys. By summarizing key metabolic transformations, providing detailed experimental protocols, and presenting quantitative data, this document serves as a comprehensive resource for researchers in the field of drug metabolism and development.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves reductive processes in the A-ring of the steroid nucleus, hydroxylation at various positions, and subsequent conjugation to form water-soluble metabolites that can be readily excreted. While the metabolic profile of this compound has been most extensively studied in rats, this section outlines the known and anticipated pathways across key laboratory species.

Metabolism in Rats

In rats, the principal metabolic pathway for this compound is the reduction of the A-ring. This process is catalyzed by enzymes such as 5α-reductase and aldo-keto hydroxysteroid dehydrogenases.[1] This leads to the formation of pharmacologically active metabolites with estrogen-like properties.[1]

The primary metabolic steps identified in rats are:

-

A-Ring Reduction: The Δ4-3-keto group of this compound is reduced to form dihydrothis compound and subsequently tetrahydrothis compound isomers. The key metabolites identified are 3α,5α-tetrahydrothis compound and 3β,5α-tetrahydrothis compound.[1]

-

Hydroxylation: Although less characterized than A-ring reduction, hydroxylation is a common metabolic pathway for steroids. Based on the metabolism of similar progestins like desogestrel, hydroxylation of this compound at various positions on the steroid backbone is anticipated.[2][3]

-

Conjugation: Following reduction and hydroxylation, the resulting metabolites are expected to undergo phase II conjugation reactions, primarily with glucuronic acid and sulfate, to increase their water solubility and facilitate excretion.[2][3]

References

- 1. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Analysis of Main Constituents in Rat Biological Samples after Oral Administration of the Methanol Extract of Fructus Aurantii by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gestodene in Modulating Gonadotropin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gestodene, a potent synthetic progestin, plays a crucial role in the modulation of gonadotropin release, forming the basis of its widespread use in hormonal contraception. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological effects, and experimental methodologies related to this compound's action on the hypothalamic-pituitary-gonadal (HPG) axis. Through high-affinity binding to the progesterone receptor (PR), this compound exerts a profound negative feedback effect at both the hypothalamic and pituitary levels, leading to the suppression of gonadotropin-releasing hormone (GnRH) pulsatility and a subsequent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide summarizes key quantitative data on receptor binding and pharmacokinetics, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a third-generation progestin characterized by its high progestational activity and distinct pharmacological profile.[1] Its primary clinical application lies in hormonal contraception, where its ability to inhibit ovulation is paramount. This effect is achieved through the intricate modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in the secretion of the gonadotropins, LH and FSH. Understanding the precise mechanisms by which this compound achieves this modulation is critical for the development of new contraceptive agents and for optimizing existing therapeutic strategies.

Mechanism of Action

This compound's primary mechanism of action involves its interaction with steroid hormone receptors. It is a potent agonist of the progesterone receptor (PR), with a binding affinity that is substantially higher than that of endogenous progesterone.[2][3] This high affinity allows this compound to effectively mimic and amplify the negative feedback effects of progesterone on the HPG axis.

The modulation of gonadotropin release by this compound occurs at two primary levels:

-